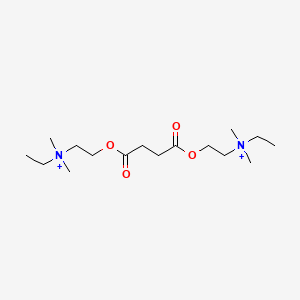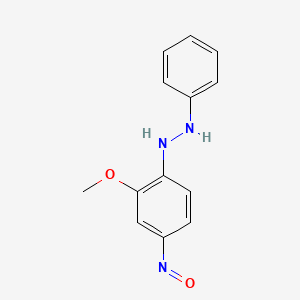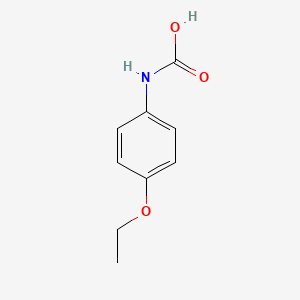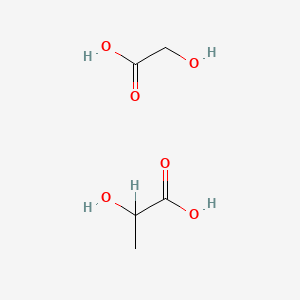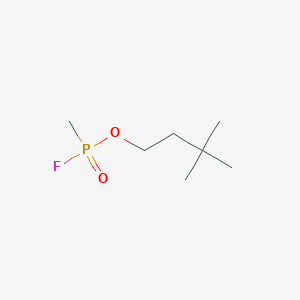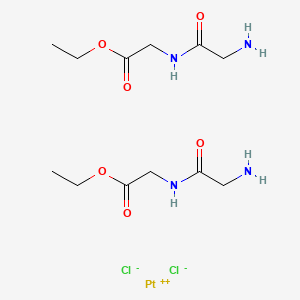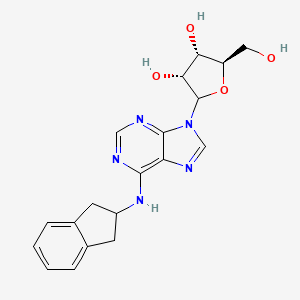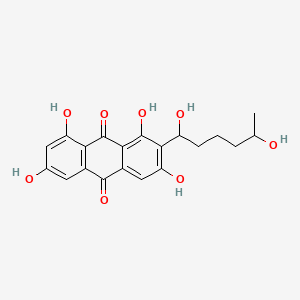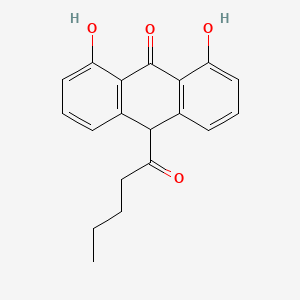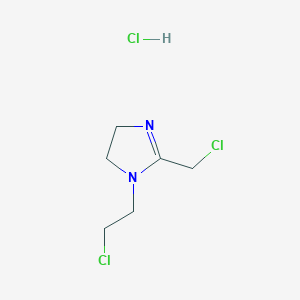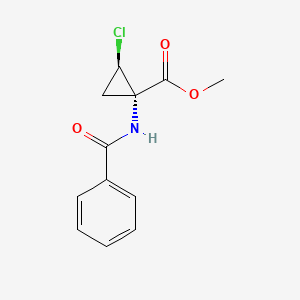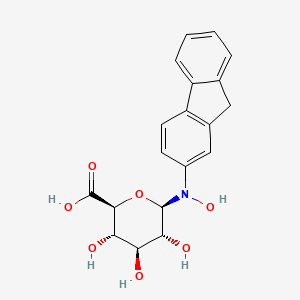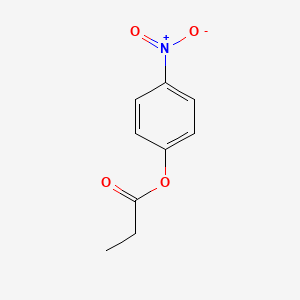
4-Nitrophenyl propionate
Overview
Description
4-Nitrophenyl propionate is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as Propionic acid 4-nitrophenyl ester .
Synthesis Analysis
The catalytic reduction of 4-Nitrophenol (4-NP) has been widely used to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl propionate consists of a propionate group attached to a 4-Nitrophenyl group . The average mass of the molecule is 195.172 Da, and the monoisotopic mass is 195.053162 Da .Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenol (4-NP) in the presence of various reducing agents, such as NaBH4, is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .Physical And Chemical Properties Analysis
4-Nitrophenyl propionate is a crystalline compound . It has a molecular weight of 195.17 .Scientific Research Applications
1. Environmental Impact and Degradability
4-Nitrophenyl propionate and similar nitrophenols have been examined for their environmental impact, particularly in terms of toxicity and degradability in anaerobic systems. Studies reveal that nitrophenols, including 4-nitrophenyl propionate, exhibit varying degrees of toxicity to methanogenesis processes in such systems. The degradability of these compounds under anaerobic conditions has been a subject of interest, showing that they can transform into other compounds, potentially impacting the environment and waste treatment processes (Uberoi & Bhattacharya, 1997).
2. Biochemical Applications
Research has also focused on the role of 4-nitrophenyl propionate in biochemical applications, particularly in understanding enzyme activities. For instance, mutations in human carbonic anhydrase II have been studied using 4-nitrophenyl propionate to investigate changes in enzyme efficiency and specificity. Such studies provide insights into enzymatic reactions and potential applications in biochemistry and pharmacology (Elleby, Sjöblom, & Lindskog, 1999).
3. Analytical Chemistry
In the field of analytical chemistry, 4-nitrophenyl propionate has been used in the development of assays, such as HPLC methods for quantitating nitrophenol and its derivatives. Such methods are critical for studying drug metabolism and physiological conditions influencing drug interactions (Almási, Fischer, & Perjési, 2006).
4. Corrosion Inhibition
An interesting application of derivatives of 4-nitrophenyl propionate is in corrosion inhibition, specifically for copper alloys in chloride solutions. Research indicates that certain compounds, such as yttrium 3-(4-nitrophenyl)-2-propenoate, can effectively inhibit corrosion, suggesting their potential use in materials science and engineering (Nam et al., 2016).
5. Chemosensors
4-Nitrophenyl propionate-related compounds have been synthesized for use as colorimetric anion sensors. These sensors can effectively distinguish biologically important ions, demonstrating the compound's potential in biological and chemical sensing technologies (Kim et al., 2006).
6. Surface Chemistry and Material Science
The compound has been utilized in surface chemistry, particularly in the modification of carbon electrodes and metallic surfaces. The grafting of nitrophenyl groups, including 4-nitrophenyl, onto these surfaces has implications in the development of sensors and electronic devices (Adenier et al., 2005).
7. Photoreagents in Protein Studies
Additionally, 4-nitrophenyl ethers, closely related to 4-nitrophenyl propionate, have been proposed as photoreagents for protein crosslinking and affinity labeling in biochemical research. This application is vital for understanding protein interactions and structures (Jelenc, Cantor, & Simon, 1978).
Future Directions
The use of 4-Nitrophenyl propionate and similar compounds in the field of nanotechnology and catalysis is of growing interest . The catalytic reduction of 4-Nitrophenol (4-NP) is considered a benchmark reaction to assess the activity of nanostructured materials . This suggests potential future directions in the development and testing of new nanostructured catalysts.
properties
IUPAC Name |
(4-nitrophenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWRDUXRZSWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173233 | |
| Record name | 4-Nitrophenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl propionate | |
CAS RN |
1956-06-5 | |
| Record name | p-Nitrophenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1956-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3RH2PH4EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



